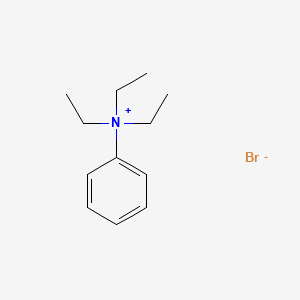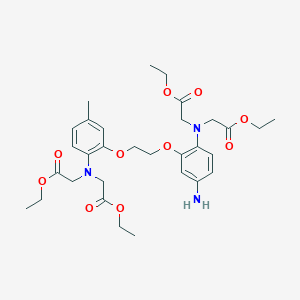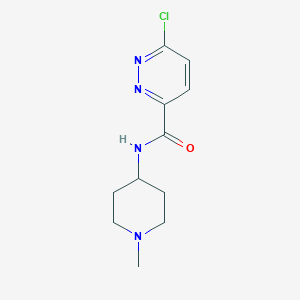![molecular formula C22H25N3O3S2 B12938610 Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate CAS No. 6607-35-8](/img/structure/B12938610.png)
Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropylthio group, and a benzoimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Thiophene ring construction: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and isopropylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoimidazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoimidazole moiety may produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring and isopropylthio group may also contribute to its biological effects by modulating cellular signaling pathways and inducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Ethyl 4-cyclopropyl-2-(2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of an isopropylthio group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of structural features, including the cyclopropyl group, isopropylthio group, and benzoimidazole moiety
Eigenschaften
CAS-Nummer |
6607-35-8 |
|---|---|
Molekularformel |
C22H25N3O3S2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
ethyl 4-cyclopropyl-2-[[2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-28-21(27)19-15(14-9-10-14)12-29-20(19)24-18(26)11-25-17-8-6-5-7-16(17)23-22(25)30-13(2)3/h5-8,12-14H,4,9-11H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
NKXYDZSYFQYJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CN3C4=CC=CC=C4N=C3SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



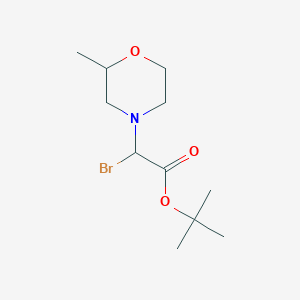

![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
![({1-[(Morpholin-4-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12938555.png)
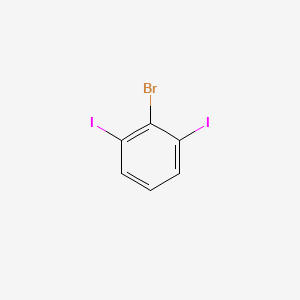
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)

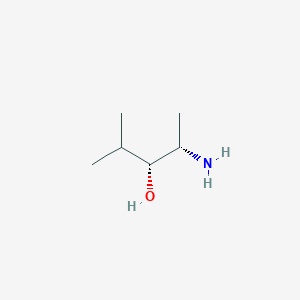
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

